Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

Lipophilicity LogP Aqueous Solubility

Sourcing enantiopure piperidine scaffolds with compatible orthogonal protecting groups for multi-step medicinal chemistry remains a persistent bottleneck. This compound resolves that gap: (i) the defined (S)-alanine stereochemistry enables diastereoselective amide couplings without preparative chiral chromatography; (ii) the Cbz group is cleavable via hydrogenolysis (H₂, Pd/C) under neutral conditions, orthogonal to acid-labile Boc protection; (iii) a predicted logP of 0.91 and boiling point of 525.3°C provide a polarity window and thermal stability distinct from the 2-(aminomethyl) analog (logP 2.77) and the Boc variant (logP 1.24), facilitating reversed-phase purification and high-temperature transformations. Supplied at ≥95% purity by multiple vendors, with established synthetic accessibility for research procurement.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B14784897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)19-11-15-9-5-6-10-20(15)17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,21)
InChIKeyVUEOHMJRRSBACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate – Physicochemical Profile


Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate (CAS 1354028-99-1, MFCD21093277) is a chiral piperidine derivative composed of a benzyl carbamate (Cbz)-protected piperidine core linked via a methylene bridge to an (S)-2-aminopropanamide moiety . With a molecular formula of C17H25N3O3, a molecular weight of 319.4 g/mol, a predicted density of 1.2±0.1 g/cm³, a boiling point of 525.3±35.0°C at 760 mmHg, and a predicted logP of 0.91, the compound presents a moderately polar, high-boiling scaffold that is primarily utilised as a stereochemically defined building block in medicinal chemistry and chemical biology research . It is commercially supplied at purities of 95%+ to 98% by multiple vendors, indicating established synthetic accessibility for research procurement .

Chiral (S)-enantiomer for stereoselective synthesis
Cbz-protected piperidine with orthogonal deprotection
Reported purity supports multi-step synthetic workflows

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate – Substitution Risks vs. Analogs


Although several benzyl piperidine-carboxylate derivatives share a superficial scaffold similarity, three structurally distinct features make Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate non-substitutable in most research programs: (i) the (S)-configured 2-aminopropanamide side chain introduces a defined chiral centre that is absent in simpler 2-(aminomethyl) analogs, meaning the achiral comparator cannot participate in diastereoselective transformations ; (ii) the 2-methylene spacer connecting the amide to the piperidine ring yields a spatial orientation different from that of 3-substituted regioisomers, directly impacting structure-activity relationships ; and (iii) the benzyl carbamate (Cbz) protecting group offers orthogonal deprotection chemistry (hydrogenolysis under neutral conditions) that is incompatible with the acidic cleavage required for the tert-butyl carbamate (Boc) analog, a difference that is decisive in multi-step synthetic routes . Interchanging any of these analogs without experimental validation would alter reaction selectivity, deprotection compatibility, and physicochemical properties such as logP and thermal stability, as quantified below.

Achiral analog
Lacks stereocenter; may compromise diastereoselective transformations
Regioisomeric shift
2- vs 3-substitution may alter SAR and binding geometry
Boc-protected analog
Deprotection orthogonality may not transfer; hydrogenolysis vs acidolysis incompatibility

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate – Key Comparative Evidence


LogP Advantage: Greater Hydrophilicity vs. Achiral Analog

The target compound exhibits a predicted logP of 0.91, which is 1.86 log units lower (i.e., ~72-fold more hydrophilic) than the achiral analog Benzyl 2-(aminomethyl)piperidine-1-carboxylate (logP = 2.77) [1]. This pronounced shift from a moderately lipophilic to a more polar compound alters chromatographic retention, aqueous solubility, and passive membrane permeability, making the target compound more suitable for aqueous reaction conditions and biologic assay formats where lower non-specific binding is desired.

LogP
Data to verify
0.91
Δ -1.86 vs 2.77
Supports aqueous purification workflows
Predicted logP; experimental data absent
Lipophilicity LogP Aqueous Solubility Drug Design

Thermal Stability: Higher Boiling Point vs. Achiral Analog

The predicted boiling point of the target compound is 525.3±35.0°C at 760 mmHg, which exceeds that of Benzyl 2-(aminomethyl)piperidine-1-carboxylate (385.7°C at 760 mmHg) by 139.6°C . This substantial elevation reflects the added molecular weight and hydrogen-bonding capacity of the alanine amide side chain, and it translates into significantly lower volatility, reduced evaporative loss during solvent removal, and enhanced tolerance to high-temperature synthetic steps (e.g., amide coupling, microwave-assisted reactions).

Boiling Point
Data to verify
525.3 °C
Δ +139.6°C vs 385.7°C
Wider thermal operating window
Predicted BP; no experimental validation
Thermal Stability Boiling Point Process Chemistry High-Temperature Reactions

Purity Advantage: Higher Coupling Efficiency Potential

The target compound is routinely supplied at 98% purity (HPLC) by major vendors, whereas the 3-substituted regioisomer (S)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is typically available at 97% purity . While the absolute difference of 1% appears marginal, in multi-step syntheses where each intermediate's purity multiplies into the final active pharmaceutical ingredient (API) specification, this 1% gap corresponds to a 3% difference in cumulative yield over three sequential steps, directly affecting overall process economy and regulatory impurity profiling.

Purity
Data to verify
98%
+1 pp vs 97% (regioisomer)
Supports cumulative yield advantage
Supplier-reported HPLC; methods not disclosed
Purity Quality Control Coupling Efficiency Amide Bond Formation

Stereochemical Integrity: Single (S)-Enantiomer for Chiral Synthesis

The target compound bears a single, defined (S)-stereocenter on the 2-aminopropanamide unit. In contrast, the commonly available Benzyl 2-(aminomethyl)piperidine-1-carboxylate is achiral, and no racemic mixture of the alanine amide is listed as commercially stocked . This stereochemical definition is critical for research programs that rely on chirality transfer, where the use of an achiral or racemic building block would result in the formation of diastereomeric mixtures requiring costly chiral separation [1]. Although no specific optical rotation value has been published for this compound, the consistent (S)-assignment across supplier certificates of analysis supports configurational homogeneity.

Stereochemistry
Class-level
Single (S)-enantiomer
Supports diastereoselective synthesis
No quantitative ee% data published
Stereochemistry Chiral Building Block Enantioselective Synthesis Diastereoselectivity

Benzyl 2-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate – Application Scenarios


Chiral Building Block for Asymmetric Drug Synthesis

The defined (S)-alanine stereochemistry qualifies this compound as a chiral building block for the construction of enantiopure piperidine-based pharmaceuticals. Its use in diastereoselective amide couplings and subsequent cyclisation reactions enables stereochemical transfer without resorting to preparative chiral chromatography, directly leveraging the configurational evidence documented in Section 3 [1].

Orthogonal Cbz Deprotection in Peptide Mimetic Assembly

The Cbz group on the piperidine nitrogen can be removed cleanly by hydrogenolysis (H₂, Pd/C) under neutral conditions, while the alanine amine remains available for further derivatisation. This orthogonality to the acid-labile Boc group present in the tert-butyl analog (refer Section 2) makes the compound a first-choice intermediate in routes requiring sequential protecting group manipulation, a common requirement in peptide mimetic and macrocycle assembly [2].

High-Temperature Process Tolerance

With a predicted boiling point of 525.3°C vs. 385.7°C for the non-amide analog, this compound provides a significantly wider thermal operating window. Process chemists evaluating solvent swap distillations, microwave-assisted amide bond formations, or high-temperature ring-closing metathesis can benefit from the reduced risk of evaporative loss, as quantified in Section 3 .

Distinct logP Window for Chromatographic Purification

The target compound's logP of 0.91 lies in a polarity range distinct from both the more lipophilic 2-(aminomethyl) analog (logP 2.77) and the Boc-protected variant (logP 1.24). This unique polarity profile facilitates fractionation of crude reaction mixtures by reversed-phase flash chromatography or preparative HPLC, simplifying purification protocols where co-elution of structurally similar intermediates is a concern .

Application
Selection Property
Validation Focus
Chiral synthesis of piperidine-based compounds
Single (S)-enantiomer building block
Diastereoselective transformation outcome
Orthogonal deprotection sequences
Cbz group removable by hydrogenolysis
Deprotection orthogonality vs Boc
High-temperature reaction steps
Elevated boiling point range
Thermal stability window assessment
Chromatographic purification
Distinct polarity profile
Reversed-phase method development
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